molecular formula C5H11NO2 B2895853 (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol CAS No. 1390652-01-3

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol

Cat. No.: B2895853
CAS No.: 1390652-01-3
M. Wt: 117.148
InChI Key: PBQHDTRHGNGTLZ-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and an amino group attached to the third carbon atom. The stereochemistry of the compound is denoted by the (3S,4S) configuration, indicating the specific three-dimensional arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol can be achieved through various synthetic routesFor instance, the reduction of a tetrahydropyran-3-one derivative using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol, which can then be converted to the amine through reductive amination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes. One such method includes the use of biocatalysts or enzymes to achieve the desired stereochemistry with high selectivity and yield. Enzymatic reduction and amination reactions are often preferred due to their mild reaction conditions and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tetrahydropyran-3-one, while reductive amination can produce various substituted amines .

Scientific Research Applications

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (3S,4S) configuration can result in different interactions with enzymes and receptors compared to its enantiomers or other similar compounds, making it valuable in stereoselective synthesis and drug design .

Properties

IUPAC Name

(3S,4S)-4-aminooxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQHDTRHGNGTLZ-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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